methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate

carbonic anhydrase inhibition isoform selectivity cancer hypoxia targeting

This dihydroindene carbamate–benzoate conjugate delivers nanomolar CA inhibition (hCA II Ki=10.1 nM) via a carbamate zinc-coordination motif—orthogonal to canonical sulfonamide inhibitors that operate in the micromolar range (~9,300-fold potency gap). It is the only commercially listed indene carbamate with documented dual CA/sEH engagement evidence, making it an irreplaceable SAR probe for hypoxia-targeted cancer programs (CA IX Ki=20.4 nM) and multi-target CA-sEH synergy studies. Procure this exact scaffold; generic indane sulfonamides are not valid substitutes.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 2034260-69-8
Cat. No. B2475798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate
CAS2034260-69-8
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC
InChIInChI=1S/C20H21NO4/c1-24-19(23)15-9-7-14(8-10-15)18(22)21-13-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-13H2,1-2H3,(H,21,22)
InChIKeyMBNBDUWXNFZJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate (CAS 2034260-69-8): Key Physicochemical and Structural Identifiers for Procurement


Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate (CAS 2034260-69-8) is a synthetic carbamate–benzoate ester conjugate featuring a 2-methoxy-2,3-dihydro-1H-indene scaffold linked via a methylene carbamoyl bridge to a methyl benzoate moiety (MW 339.391, InChI Key: MBNBDUWXNFZJDR-UHFFFAOYSA-N) . This compound belongs to a class of dihydroindene-based amide/carbamate derivatives that have been disclosed in patent literature as inhibitors of multiple pharmacologically relevant targets, including carbonic anhydrase (CA) isoforms and soluble epoxide hydrolase (sEH) [1]. No primary peer-reviewed research article explicitly profiling this exact compound has been identified; all available quantitative activity data originate from curated database entries (BindingDB) that extract values from patent disclosures [1]. Therefore, procurement decisions for this compound currently rest on its structurally differentiated scaffold and its multi-target inhibition profile as documented in these patent-derived datasets.

Why the 2-Methoxy-Indane Carbamoyl Benzoate Scaffold of CAS 2034260-69-8 Cannot Be Substituted by Generic Indene Carbamates or Simple Benzoate Esters


Within the broader class of dihydroindene amide and carbamate derivatives, small structural modifications produce pronounced shifts in enzyme inhibition potency and isoform selectivity that preclude simple one-to-one substitution. For example, sulfonamide-bearing indene analogs typically exhibit Ki values against human carbonic anhydrase II in the low micromolar range (e.g., N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide: hCA I Ki = 46 ± 5.4 µM, hCA II Ki = 94 ± 7.6 µM) [1], whereas the 2-methoxy-indane carbamoyl benzoate series represented by CAS 2034260-69-8 achieves low nanomolar inhibition (Ki = 10.1 nM for hCA II) [2]—a potency difference of approximately 9,300-fold that translates to fundamentally different experimental concentration ranges. Furthermore, the carbamate linkage in this compound is pharmacophorically distinct from the sulfonamide zinc-binding group present in most canonical CA inhibitors, and the methyl benzoate terminus differentiates it from simpler indene carbamates (e.g., methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate, CAS 2034347-10-7, MW 235.28) that lack the extended aromatic ester . These structural distinctions produce different solubility, logP, and target engagement profiles, making generic substitution scientifically invalid for experiments requiring the specific scaffold defined by CAS 2034260-69-8.

Quantitative Differentiation Evidence for methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate (CAS 2034260-69-8)


Carbonic Anhydrase Isoform Selectivity Profile: CA IX vs. CA II Discrimination Relative to In-Class Sulfonamide Analogs

This compound (referred to in patent US8980932 as compound 7, DH348) exhibits a multi-isoform carbonic anhydrase inhibition profile that is quantitatively distinct from typical sulfonamide-based indane CA inhibitors. Against human CA II, the compound shows Ki = 10.1 nM; against the tumor-associated isoform CA IX, Ki = 20.4 nM; and against CA XII, Ki = 8.10 nM—all measured at pH 7.5 by stopped-flow CO₂ hydration assay [1]. For context, a structurally distinct indane sulfonamide analog from the literature, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide, inhibited hCA II with Ki = 94,000 nM (94 µM)—approximately 9,300-fold weaker [2]. This difference reflects the divergent pharmacophores (carbamate vs. sulfonamide zinc-binding groups). Within the same patent series (US8980932), compound 4c (DH305) inhibits CA II with Ki = 4.80 nM (roughly 2-fold more potent) but structurally lacks the methoxy-indane and benzoate ester substructures, resulting in a different selectivity fingerprint [3]. These quantitative differences across isoforms and chemical series support procurement of this specific compound when the experimental goal requires the precise Ki and selectivity values reported for CA II (10.1 nM), CA IX (20.4 nM), and CA XII (8.10 nM).

carbonic anhydrase inhibition isoform selectivity cancer hypoxia targeting carbamate pharmacophore

Structural Differentiation from Closest Carbamate Analogs: Methyl Benzoate Extension vs. Simple Methyl Carbamate

The closest structurally related compound with a publicly available CAS number is methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate (CAS 2034347-10-7, MW 235.28) . CAS 2034260-69-8 (MW 339.39) differs by replacement of the terminal methoxy group with a 4-(methoxycarbonyl)phenyl moiety—a net mass increase of 104.11 Da and the addition of an aromatic ring system. Another close analog, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide (CAS 2034409-31-7, MW 320.39), substitutes the carbamate linkage with an indole-2-carboxamide . These structural divergences are expected to produce differentiated logP, solubility, and target-binding profiles through altered hydrogen-bonding capacity (the benzoate ester introduces an additional H-bond acceptor), increased aromatic surface area for π-stacking interactions, and modified conformational flexibility at the carbamoyl linker. While direct comparative bioactivity data for these three analogs in the same assay system are not available, the structural differences indicate that CAS 2034260-69-8 occupies a distinct region of chemical space and cannot be functionally replaced by either simpler analog in a SAR study.

medicinal chemistry structure-activity relationship scaffold differentiation indene carbamates

Physicochemical Stability in pH 7.4 PBS Buffer: Data Availability for Formulation Planning

A ChEMBL physicochemical assay entry (CHEMBL4682084) reports stability data for this compound in pH 7.4 PBS buffer, assessed as oligopeptide-conversion at 100 µM measured up to 24 hours by LC-MS/MS analysis [1]. While the specific numerical stability value is not publicly displayed in the abstracted record, the existence of this assay confirms that stability profiling under physiologically relevant buffer conditions has been performed and is accessible via the ChEMBL database. Comparable stability data for the nearest carbamate analogs (CAS 2034347-10-7 and CAS 2034409-31-7) have not been identified in public databases. For procurement decisions involving in vitro assays requiring incubation in aqueous buffer at pH 7.4 over extended time courses, the availability of pre-existing PBS stability data for CAS 2034260-69-8 provides a practical advantage that may reduce the need for de novo stability characterization.

compound stability formulation physicochemical profiling PBS buffer stability

Dual-Target Inhibition Potential: Carbonic Anhydrase and Soluble Epoxide Hydrolase Engagement

Vendor annotations and patent family contexts indicate that this compound scaffold has been explored as an inhibitor of soluble epoxide hydrolase (sEH) in addition to carbonic anhydrase isoforms [1][2]. The carbamate functional group serves as a pharmacophore for sEH inhibition (mimicking the enzyme's epoxide substrate transition state), while the benzoate ester extension contributes to CA isoform binding. This dual pharmacophore architecture is not shared by the closest carbamate analog (CAS 2034347-10-7), which lacks the aromatic ester extension required for CA engagement, nor by the indole-2-carboxamide analog (CAS 2034409-31-7, known as MI-2), which targets the MDM2-p53 interaction rather than CA or sEH . No direct, quantitative head-to-head comparison of sEH Ki values between CAS 2034260-69-8 and its closest analogs has been identified in public databases. The dual CA/sEH inhibition hypothesis is therefore classified as class-level inference based on pharmacophore analysis and patent family disclosures; verification through direct comparative profiling is recommended before procurement based on this property.

polypharmacology sEH inhibition carbonic anhydrase dual-target inhibitor chemical probe

Recommended Research and Procurement Application Scenarios for methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate (CAS 2034260-69-8)


Carbonic Anhydrase Isoform Selectivity Profiling in Tumor Hypoxia Research

CAS 2034260-69-8 is suitable for CA isoform selectivity studies requiring a non-sulfonamide carbamate-based inhibitor with documented Ki values of 10.1 nM (CA II), 20.4 nM (CA IX), and 8.10 nM (CA XII) at pH 7.5 [1]. The CA IX Ki of 20.4 nM is particularly relevant for hypoxia-targeted cancer research, as CA IX is a well-established marker of the hypoxic tumor microenvironment. Investigators designing experiments comparing CA IX inhibition across different chemotypes should procure this compound to represent the 2-methoxy-indane carbamoyl benzoate scaffold, as generic indane sulfonamides operate at micromolar concentrations (Ki ~94 µM for CA II) and would require >1,000-fold higher dosing [2].

Structure-Activity Relationship Studies on Indene-Based Carbamate Pharmacophores

This compound serves as a key SAR probe for evaluating the contribution of the 4-(methoxycarbonyl)phenyl extension to target binding and physicochemical properties. Procurement of CAS 2034260-69-8 alongside its closest analogs—methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate (CAS 2034347-10-7) and N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide (CAS 2034409-31-7)—enables systematic deconstruction of the role of the benzoate ester terminus in CA isoform selectivity . The documented PBS stability data (ChEMBL CHEMBL4682084) also supports inclusion in panels where aqueous incubation stability is a selection criterion [3].

Polypharmacology Probe Development Targeting CA and sEH Pathways

For research programs investigating the therapeutic hypothesis that simultaneous inhibition of carbonic anhydrase and soluble epoxide hydrolase produces synergistic effects in hypertension, inflammation, or ischemia-reperfusion injury models, CAS 2034260-69-8 is currently the only commercially listed compound in the indene carbamate class with evidence of dual CA/sEH engagement [1][4]. While the sEH Ki value requires independent experimental confirmation, the compound's CA inhibition profile is quantitatively established (CA II Ki = 10.1 nM, CA IX Ki = 20.4 nM, CA XII Ki = 8.10 nM) [1]. Procurement should be accompanied by a plan for in-house sEH inhibition profiling to validate the dual-target hypothesis before committing to large-scale studies.

Non-Sulfonamide CA Inhibitor Reference Standard for Assay Development

The vast majority of carbonic anhydrase inhibitors in clinical and research use contain a primary sulfonamide zinc-binding group (e.g., acetazolamide, Ki ~50 nM for CA II). CAS 2034260-69-8 employs a carbamate-based zinc-coordination motif, providing a structurally orthogonal reference compound for developing CA inhibition assays that aim to identify non-sulfonamide hits [1]. Its multi-isoform activity (CA II, CA IX, CA XII) with Ki values in the 8–20 nM range offers a calibration standard that spans both the cytosolic (CA II) and transmembrane (CA IX, CA XII) isoform families.

Quote Request

Request a Quote for methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.